molecular formula C15H12BrN B3287917 5-Bromo-3-methyl-2-phenyl-1H-indole CAS No. 848749-72-4

5-Bromo-3-methyl-2-phenyl-1H-indole

Cat. No. B3287917
M. Wt: 286.17 g/mol
InChI Key: QAVDMKJSARWTRX-UHFFFAOYSA-N
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Description

“5-Bromo-3-methyl-2-phenyl-1H-indole” is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their broad-spectrum biological activities . For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

The chemical reactions of indole derivatives are diverse and complex. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .


Physical And Chemical Properties Analysis

Indole derivatives are physically crystalline and colorless in nature with specific odors . They are important types of molecules and natural products and play a main role in cell biology .

Scientific Research Applications

Cytotoxic and Anti-vascular Effects

5-Bromo-3-methyl-2-phenyl-1H-indole derivatives, such as 5-(1-Methyl-4-phenyl-imidazol-5-yl)indoles, have been studied for their potential in treating cancer. A specific derivative, 5c, demonstrated remarkable activity against multidrug-resistant cancer cells and even those resistant to natural vascular-disrupting agent combretastatin A-4. It disrupts the microtubule cytoskeleton of cancer cells at low concentrations and effectively destroys blood vessels within tumor xenografts, exhibiting less toxicity to non-cancerous cells (Mahal et al., 2016).

Synthesis Methodologies

Research has focused on developing efficient synthesis methods for 5-Bromo-3-methyl-2-phenyl-1H-indole and its derivatives. For example, the synthesis of 5-bromo-3-[(3,4,5-trimethoxy-phenyl)thio]-1H-indole was achieved via NBS-promoted reactions, providing a high yield without the need for metal catalysts. This method offers simplicity in operation and ease of obtaining raw materials (Gao Zhao-chan, 2013).

Retinoic Acid Metabolism Inhibition

Indole derivatives, including 5-Bromo-3-methyl-2-phenyl-1H-indole, have been explored for their ability to inhibit retinoic acid metabolism. Such inhibition can be significant in therapeutic contexts, particularly in regulating biological processes influenced by retinoic acid (Le Borgne et al., 2003).

Potential in Treating Cognitive Disorders

Research into 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (a related compound) has shown its potential as a treatment for cognitive disorders. Its high affinity for human 5-HT6R and selectivity over other target sites suggest its application in addressing cognitive issues related to conditions like Alzheimer's disease (Nirogi et al., 2017).

Application in Heterocyclic Chemistry

5-Bromo-3-methyl-2-phenyl-1H-indole plays a role in the synthesis of heterocyclic compounds. Its derivatives, upon undergoing palladium-catalyzed intramolecular annulation, yield various gamma-carboline derivatives, which are significant in medicinal chemistry (Zhang & Larock, 2003).

Exploration in Crystal Structure and Thermal Analysis

Studies involving 5-bromo-1H-indole derivatives have extended to crystal structure analysis and thermal stability assessments. These studies provide insights into molecular interactions, electronic spectra, and thermal behavior, vital for understanding the compound's properties in various applications (Barakat et al., 2017).

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . Their diverse biological activities have created interest among researchers to synthesize a variety of indole derivatives . The increasing diversity of small molecule libraries is a major source for the discovery of new drug candidates .

properties

IUPAC Name

5-bromo-3-methyl-2-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN/c1-10-13-9-12(16)7-8-14(13)17-15(10)11-5-3-2-4-6-11/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVDMKJSARWTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methyl-2-phenyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YD Wu, JR Ma, WM Shu, KL Zheng, AX Wu - Tetrahedron, 2016 - Elsevier
A base-promoted domino reaction to synthesize the 2,3-disubstituted indoles from 2-aminobenzaldehyde/2-amino aryl ketones, tosylhydrazine, and aromatic aldehydes has been …
Number of citations: 7 www.sciencedirect.com

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